cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride
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Overview
Description
cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of an amino group and a carboxylic acid group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of tetrahydrofuran derivatives.
Amination: Introduction of the amino group at the desired position on the tetrahydrofuran ring.
Carboxylation: Introduction of the carboxylic acid group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino or carboxylic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride: A methyl ester derivative with similar chemical properties.
trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride: A stereoisomer with different spatial arrangement of atoms.
Properties
IUPAC Name |
(3S,4R)-4-aminooxolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBSFJUCVBZMH-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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